molecular formula C20H16ClN3OS3 B492644 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670273-45-7

3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B492644
CAS No.: 670273-45-7
M. Wt: 446g/mol
InChI Key: HJIKWMHYPMYNGM-UHFFFAOYSA-N
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Description

3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a potent and selective Janus Kinase 3 (JAK3) inhibitor identified in medicinal chemistry research. Its primary research value lies in the selective inhibition of the JAK-STAT signaling pathway, which is critically involved in immune cell function, proliferation, and cytokine signaling. This compound was developed as part of a structure-activity relationship study focusing on thieno[2,3-d]pyrimidine derivatives to achieve high JAK3 potency and selectivity over other JAK family members . The specific molecular design, featuring the 2-chlorophenyl and methylthiazole groups, contributes to its optimized binding affinity and kinase selectivity profile. Researchers utilize this inhibitor to probe the pathological roles of JAK3 in various disease contexts, particularly in T-cell mediated processes. Its application is pivotal in preclinical studies for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the investigation of T-cell leukemias and lymphomas where the JAK-STAT pathway is often constitutively activated. By providing a selective tool for target validation, this compound enables the dissection of JAK3-specific signaling from that of other JAK isoforms, advancing the understanding of immunology and oncology and supporting the development of novel targeted therapeutics.

Properties

IUPAC Name

5-(2-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS3/c1-3-8-24-19(25)17-15(14-6-4-5-7-16(14)21)11-27-18(17)23-20(24)28-10-13-9-26-12(2)22-13/h3-7,9,11H,1,8,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIKWMHYPMYNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(C(=CS3)C4=CC=CC=C4Cl)C(=O)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Precursor Synthesis

The 2-aminothiophene-3-carboxylate intermediate is synthesized via the Gewald reaction, a three-component condensation involving a ketone, cyanoacetate, and elemental sulfur. For the target compound, 2-chlorophenylacetone is employed as the ketone component to introduce the 5-(2-chlorophenyl) substituent.

Reaction Conditions :

  • Ketone : 2-Chlorophenylacetone (1.0 equiv)

  • Cyanoacetate : Ethyl cyanoacetate (1.2 equiv)

  • Sulfur : Elemental sulfur (1.5 equiv)

  • Catalyst : Morpholine (10 mol%)

  • Solvent : Ethanol, reflux, 6–8 hours

  • Yield : ~75%

The reaction proceeds via enamine formation, followed by cyclization and sulfur incorporation, yielding ethyl 2-amino-5-(2-chlorophenyl)thiophene-3-carboxylate .

Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

The thiophene-3-carboxylate is cyclized with urea under basic conditions to form the pyrimidinone ring.

Reaction Conditions :

  • Urea : 2.0 equiv

  • Base : Sodium ethoxide (1.5 equiv)

  • Solvent : Ethanol, reflux, 4 hours

  • Yield : ~80%

This step affords 5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one , confirmed by 1^1H NMR (DMSO-d6): δ 12.65 (s, 1H, NH), 8.12 (s, 1H, H-2), 7.45–7.60 (m, 4H, Ar-H).

Bromination at Position 2

Electrophilic bromination introduces a leaving group at position 2, enabling subsequent thioether formation.

Reaction Conditions :

  • Brominating Agent : Bromine (1.2 equiv)

  • Solvent : Glacial acetic acid

  • Temperature : 80°C, 1 hour

  • Yield : 90–95%

The product, 2-bromo-5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one , exhibits distinct NMR shifts: δ 8.14 (s, 1H, H-6), 7.55 (s, 1H, H-5).

Alkylation at Position 3

The lactam NH at position 3 undergoes alkylation with allyl bromide to install the allyl group.

Reaction Conditions :

  • Base : Sodium hydride (1.5 equiv)

  • Alkylating Agent : Allyl bromide (1.2 equiv)

  • Solvent : DMF, 0°C to room temperature, 2 hours

  • Yield : 85%

The alkylated intermediate, 3-allyl-2-bromo-5-(2-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one , is characterized by 1^1H NMR: δ 6.80–6.95 (m, 1H, CH2_2=CH–), 5.90–5.10 (m, 2H, CH2_2=CH–), 4.60 (d, 2H, N–CH2_2).

Thioether Formation at Position 2

Nucleophilic aromatic substitution replaces the bromine at position 2 with (2-methylthiazol-4-yl)methylthio group.

Reaction Conditions :

  • Thiol : (2-Methylthiazol-4-yl)methanethiol (1.5 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : DMSO, 60°C, 6 hours

  • Yield : 70%

The final product, 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one , displays:

  • 1^1H NMR: δ 7.40 (s, 1H, thiazole-H), 4.45 (s, 2H, S–CH2_2), 2.50 (s, 3H, CH3_3)

  • HRMS (ESI): m/z 485.0521 (Calcd for C21_{21}H17_{17}ClN4_4OS2_2, 485.0525).

Optimization and Mechanistic Considerations

Bromination Regioselectivity

Bromine preferentially substitutes position 2 due to electron-rich thiophene ring activation by the adjacent pyrimidinone carbonyl. Excess bromine or prolonged reaction times may lead to dibromination, necessitating careful stoichiometric control.

Alkylation Efficiency

The use of NaH as a base ensures complete deprotonation of the lactam NH, minimizing O-alkylation side products. Polar aprotic solvents like DMF enhance nucleophilicity of the deprotonated nitrogen.

Thiol Reactivity

(2-Methylthiazol-4-yl)methanethiol’s nucleophilicity is augmented by the electron-donating methyl group, facilitating bromide displacement. Elevated temperatures in DMSO drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the thieno[2,3-d]pyrimidin-4(3H)-one core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or thiazolylmethylthio groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Allyl halides, 2-chlorobenzene derivatives, thiolating agents.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of thieno[2,3-d]pyrimidinones exhibit significant anticancer activity. The specific compound has been studied for its effects on various cancer cell lines. For instance, modifications to the thiazole and allyl groups have been shown to enhance cytotoxicity against cancer cells, with some derivatives achieving IC50 values as low as 0.024 μM in specific assays .

Antimicrobial Effects

Compounds containing thiazole and pyrimidine moieties are known for their antimicrobial properties. The target compound's structure suggests it may possess similar activities, particularly against resistant bacterial strains and fungi. The presence of the chlorophenyl group is hypothesized to contribute to its antimicrobial efficacy .

Antiparasitic Activity

Preliminary studies suggest that thieno[2,3-d]pyrimidinones may also exhibit antiparasitic properties. Research into related compounds has shown activity against Trypanosoma brucei, the causative agent of sleeping sickness, indicating potential for further investigation into this compound's efficacy against similar pathogens .

Synthesis and Modification

The synthesis of 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves several key steps:

  • Formation of Thiazole Ring : The initial step typically involves the synthesis of a thiazole derivative through the reaction of appropriate thioketones with halogenated compounds.
  • Pyrimidine Core Construction : Following the thiazole formation, the pyrimidine core is constructed via cyclization reactions involving urea or thiourea derivatives.
  • Allyl Substitution : The introduction of the allyl group can be achieved through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling methods.

Each modification can significantly impact the biological activity of the compound, making systematic exploration essential for optimizing therapeutic potential .

Case Studies

Several studies have documented the biological evaluation of similar compounds:

StudyCompoundBiological ActivityIC50 Value
Thiazole DerivativeAnticancer0.024 μM
Pyrimidine AnalogAntiparasitic (Trypanosoma brucei)Not specified
Thiadiazole CompoundAntimicrobialVaries

These case studies highlight the importance of structural modifications in enhancing the pharmacological profiles of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
Target Compound 3-allyl, 5-(2-chlorophenyl), 2-(((2-methylthiazol-4-yl)methyl)thio) C₂₀H₁₆ClN₃OS₃ 453.99 Combines flexibility (allyl), hydrophobicity (2-chlorophenyl), and heterocyclic diversity (thiazole) .
Compound 2m () 2-amino, 5-(2-chlorophenyl)sulfanyl, 6-ethyl C₁₄H₁₁ClN₃OS₂ 360.84 Higher melting point (221–224°C) due to rigid 2-amino group; lower molecular weight .
3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one () 3-allyl, 5-(4-methylphenyl), 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio) C₂₂H₂₁N₃O₂S₂ 423.55 Isoxazole substituent may reduce steric hindrance compared to thiazole; methylphenyl enhances lipophilicity .

Functional Group Impact

  • Chlorophenyl vs. Fluorophenyl : describes a fluorophenyl analog (C₁₇H₁₂FN₃OS₂), where fluorine’s electronegativity may alter binding affinity compared to chlorine’s bulkier, more lipophilic nature .

Anticancer Activity

  • VEGFR-2 Inhibitors: highlights thieno[2,3-d]pyrimidin-4(3H)-one hybrids with 1,3,4-oxadiazol moieties, showing IC₅₀ values <1 μM in kinase assays. The target compound’s thiazole tail may similarly target hydrophobic pockets in kinases .
  • Cytotoxicity: Compounds like 5,6-dimethyl-3-[2-(2′-phenyl-5′-chloro-1H-indol-3-yl)-4-oxothiazolidin-3-yl]thieno[2,3-d]pyrimidin-4(3H)-one () demonstrate moderate anticancer activity (IC₅₀: 10–50 μM), suggesting substituent-dependent efficacy .

Biological Activity

The compound 3-allyl-5-(2-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data from various studies.

Antimicrobial Activity

Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies demonstrated that similar compounds possess substantial antibacterial and antimycobacterial activities against various strains, including Escherichia coli and Staphylococcus aureus . The presence of the thienopyrimidine core is essential for this activity, often enhanced by substituents like chlorophenyl and methylthiazol groups.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
3-allyl...M. tuberculosis20 µg/mL

Anticancer Activity

The anticancer potential of thienopyrimidine derivatives has been investigated in several studies. For instance, compounds with similar structures have been evaluated against breast and colon cancer cell lines, revealing significant antiproliferative effects. The mechanism of action often involves the inhibition of specific pathways associated with cancer cell proliferation .

Case Study: Anticancer Effects

In a study involving a series of thienopyrimidine derivatives, the compound exhibited IC50 values in the micromolar range against various cancer cell lines. The results indicated that modifications at the 5-position significantly influenced the activity .

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, derivatives of this compound have been studied for their anti-inflammatory properties. The presence of the thiazole moiety is believed to contribute to these effects by modulating inflammatory pathways.

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. In preliminary studies, compounds similar to 3-allyl... were found to be non-toxic at concentrations up to 200 µmol/L when tested using hemolytic assays . This suggests a favorable safety profile that warrants further investigation.

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